3-Azabicyclo[3.3.1]nonan-2-one
Description
Historical Context and Evolution of 3-Azabicyclo[3.3.1]nonane Research
The journey of 3-azabicyclo[3.3.1]nonane research began with the initial synthesis of its derivatives. One of the earliest and most fundamental approaches to constructing the 3-ABN skeleton is the double-Mannich reaction. rsc.org This reaction typically involves a six-membered cyclic ketone, a primary amine, and an aldehyde. rsc.org
Over the years, synthetic methodologies have evolved. In 2005, a notable advancement was the use of N,N-bis(alkoxymethyl)alkylamines in a double-Mannich annulation of β-keto esters to synthesize 3-ABNs. rsc.org More recently, researchers have developed one-pot tandem Mannich annulation reactions, which allow for the direct synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in good yields. rsc.orgrsc.orgdntb.gov.ua This method represents a significant step forward, offering a more efficient pathway to these complex structures. rsc.orgrsc.org
Further research has expanded the synthetic toolkit to include methods starting from 1,3-dinitrocyclohexanes, which can be reduced and then undergo Mannich condensation to form the 3-ABN framework. rsc.org The exploration of various synthetic routes highlights the ongoing efforts to refine and improve access to this important class of compounds.
Structural Significance of the 3-Azabicyclo[3.3.1]nonan-2-one Framework in Chemical Synthesis
The this compound framework is a bicyclic structure that incorporates a nitrogen atom. smolecule.com Specifically, it consists of two fused cyclohexane (B81311) rings that share a nitrogen atom, with a ketone functional group at the second position. smolecule.com This unique arrangement gives rise to interesting chemical properties and makes it a valuable intermediate in organic synthesis. smolecule.com
The stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives is a critical aspect of their structural significance. The bicyclic system can exist in different conformations, such as chair-chair and boat-chair forms. researchgate.netchemijournal.com NMR studies have shown that 3-azabicyclo[3.3.1]nonanone often prefers a twin-chair conformation with phenyl groups at the C-2 and C-4 positions oriented equatorially. chemijournal.com This conformational preference is crucial as the biological activity of a molecule is often determined by its three-dimensional structure. chemijournal.com
The carbonyl group within the this compound structure is reactive towards nucleophiles, allowing for the creation of a wide array of derivatives. smolecule.com This reactivity enables transformations such as the formation of oximes, hydrazones, and Schiff bases, further expanding the synthetic utility of this scaffold. smolecule.comresearchgate.net
Overview of Academic Research Trajectories for 3-Azabicyclo[3.3.1]nonane Derivatives
Academic research on 3-azabicyclo[3.3.1]nonane derivatives is multifaceted, with significant efforts directed towards their synthesis and the exploration of their biological activities.
One major research trajectory focuses on the development of novel and efficient synthetic methods. The tandem Mannich reaction is a prime example of this, providing a direct and high-yielding route to the 3-ABN core. rsc.orgrsc.org Michael reactions have also been employed to create substituted 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net
Another significant area of investigation is the potential biological and medicinal applications of these compounds. Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have been found to exhibit a range of biological activities, including antimicrobial and anticancer properties. smolecule.com For instance, certain derivatives have shown efficacy against bacterial strains like Escherichia coli and Bacillus mycoides, as well as the fungus Candida albicans. smolecule.com Furthermore, some have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). smolecule.com
The versatility of the 3-azabicyclo[3.3.1]nonane scaffold has also led to its use in the design of organic superbases for CO2 fixation and as ligands for nicotinic acetylcholine (B1216132) receptors. rsc.orgnih.gov
Research Findings on 3-Azabicyclo[3.3.1]nonane Derivatives
| Research Area | Key Findings | References |
| Synthesis | Development of one-pot tandem Mannich reactions for efficient synthesis. | rsc.org, dntb.gov.ua, rsc.org |
| Use of Michael reactions to produce substituted derivatives. | researchgate.net | |
| Structural Analysis | Predominant twin-chair conformation observed in many derivatives. | chemijournal.com |
| The carbonyl group at the 2-position is a key site for functionalization. | smolecule.com | |
| Biological Activity | Derivatives show potential antimicrobial activity against various bacteria and fungi. | smolecule.com |
| Certain derivatives exhibit anticancer properties against specific cell lines. | smolecule.com | |
| Investigated as ligands for nicotinic acetylcholine receptors. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-7-3-1-2-6(4-7)5-9-8/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGRBOKULBNSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279929 | |
| Record name | 3-azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-12-6 | |
| Record name | NSC14679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonan 2 One and Its Derivatives
One-Pot Multicomponent Annulation Strategies
The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds. semanticscholar.org It classically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. For the construction of the 3-azabicyclo[3.3.1]nonane skeleton, a double-Mannich reaction is the most established approach. rsc.org
The general and most widely applied synthetic strategy for producing 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones involves a three-component Mannich-type cyclocondensation. chemijournal.com This reaction utilizes a ketone with four available α-hydrogens (such as cyclohexanone), an aryl aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). chemijournal.com The optimized reaction conditions often involve specific molar ratios of the reactants (e.g., 1:2:1.5 of ketone:aldehyde:ammonium acetate) at room temperature to prevent the formation of by-products. chemijournal.com
Another documented route employs glutaraldehyde (B144438) and 3-oxopentanedioic acid, which react with a primary amine like benzylamine (B48309) under acidic conditions at low temperatures (0–10 °C) to yield a bicyclic ketone intermediate, specifically 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This robust and scalable method provides access to bicyclic ketone precursors that can be further modified.
| Ketone Source | Aldehyde Source | Nitrogen Source | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Cyclohexanone | Aryl aldehyde | Ammonium acetate | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | chemijournal.com |
| 1-(3-ethoxypropyl)piperidin-4-one | Paraformaldehyde | Primary amines | 3,7-Diazabicyclo[3.3.1]nonan-9-one | semanticscholar.org |
| 3-Oxopentanedioic acid | Glutaraldehyde | Benzylamine | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
A significant advancement in the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold is the development of a one-pot tandem Mannich annulation. rsc.org This novel approach allows for the direct synthesis of these bicyclic derivatives from aromatic ketones, paraformaldehyde, and dimethylamine (B145610). rsc.orgdntb.gov.ua This method is noteworthy as it represents the first use of aromatic ketones as a practical precursor in this context, achieving good yields of up to 83%. rsc.orgrsc.org The reaction proceeds as a one-pot tandem sequence, efficiently assembling the complex bicyclic framework without the need to isolate intermediates.
| Key Precursor | Other Reactants | Reaction Type | Key Advantage | Max. Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Ketones | Paraformaldehyde, Dimethylamine | Tandem Mannich Annulation | First practical use of aromatic ketones for this scaffold | 83% | rsc.orgrsc.org |
Domino reactions, also known as cascade reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single sequence, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.net The synthesis of 3-azabicyclo[3.3.1]nonan-2-one and its analogues can be achieved through such highly stereoselective methods. smolecule.com
An analogous and well-documented strategy has been developed for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which highlights the potential of this approach for related heterocyclic systems. This method involves an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov The sequence uses modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids. nih.gov The reaction of substrates like (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals proceeds through the domino sequence to form a bicyclic hemiacetal intermediate, which is then oxidized with pyridinium (B92312) chlorochromate (PCC) to yield the final 3-oxabicyclo[3.3.1]nonan-2-one product. nih.gov This process creates four contiguous stereogenic centers with excellent control over the stereochemistry, achieving high diastereoselectivity (>99:1 dr) and enantioselectivity (up to 96% ee). nih.gov The principles of such domino sequences are applicable to the construction of the this compound core. smolecule.com
Mannich Reaction-Based Approaches to the 3-Azabicyclo[3.3.1]nonane Core
Targeted Synthesis of the Bicyclic Ketone Moiety
While many syntheses of the 3-azabicyclo[3.3.1]nonane skeleton result in a carbonyl group at the C-9 position, specific biological applications may require the ketone functionality at other positions, such as C-2.
Targeting the C2-keto functionality often involves building the bicyclic system from precursors where the future carbonyl group is already incorporated. A key strategy involves the use of 2,4-dioxo-3-azabicyclo[3.3.1]nonane derivatives, which contain a cyclic imide substructure. researchgate.netnih.gov
For instance, the synthesis of enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones starts from 1,5,7-trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]-nonan-7-carboxylic acid chloride. researchgate.net In this multi-step process, the imide part of the dione (B5365651) precursor is subsequently reduced to an amide to furnish the final C2-one product. researchgate.net Another approach involves the catalytic desymmetrization of N-Cbz protected glutarimides, such as benzyl (B1604629) 2,4-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. nih.gov This reaction proceeds smoothly to yield a product containing the desired C2-keto-amide structure, demonstrating a modern catalytic method to access this specific isomer. nih.gov These methods underscore a synthetic rationale where the C2-carbonyl is installed early via a dione or imide precursor, followed by selective transformations to achieve the final target molecule.
Modifications of Existing Bicyclic Systems to this compound
The transformation of pre-existing bicyclic frameworks into the this compound core represents a powerful synthetic approach. This strategy leverages the availability of various bicyclic precursors to access the desired azabicyclic structure.
One notable example involves the modification of bicyclo[3.3.1]nonane units. These carbocyclic systems can be functionalized and subsequently undergo ring-expansion or atom-insertion reactions to introduce the nitrogen atom at the 3-position and the carbonyl group at the 2-position. For instance, a Beckmann rearrangement of a suitably substituted bicyclo[3.3.1]nonan-2-one oxime can yield the corresponding this compound.
Another approach utilizes other heterocyclic bicyclic systems. For example, derivatives of 3-thia-7-azabicyclo[3.3.1]nonan-9-one can be synthesized and subsequently modified to afford the target compound. This could involve desulfurization and oxidation sequences. The synthesis of these thia-analogs often begins with a double Mannich cyclization between tetrahydrothiopyran-4-one, a primary amine like benzylamine, and paraformaldehyde.
Furthermore, existing 3-azabicyclo[3.3.1]nonane derivatives can be modified. For instance, the ketone at the 9-position of 3-azabicyclo[3.3.1]nonan-9-one can be reduced to the corresponding alcohol, which can then be further functionalized or eliminated to introduce unsaturation. Subsequent reactions can then be employed to install the lactam functionality.
Stereoselective and Enantioselective Synthetic Routes
The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial for accessing specific stereoisomers of this compound and its derivatives, which is often essential for their biological activity.
Chiral catalysts have emerged as powerful tools for the enantioselective synthesis of the 3-azabicyclo[3.3.1]nonane framework. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Organocatalysis has proven to be a particularly effective strategy. For example, chiral Brønsted acids, such as phosphoric acids, have been used to catalyze the Mannich reaction between indoles, formaldehyde, and an amine, leading to indole-fused this compound derivatives with enantiomeric excesses (ee) of up to 88%. smolecule.com Similarly, bifunctional thiourea (B124793) catalysts have been employed in the Michael addition of N-Boc piperidone to nitroalkenes, followed by an intramolecular nitro-Mannich reaction, to construct highly substituted 1-azabicyclo[3.3.1]nonan-2-one derivatives with excellent stereocontrol (up to 98% ee).
Transition metal catalysis also plays a significant role. Ruthenium complexes featuring a remote chiral lactam as a hydrogen-bonding motif have been developed. tum.de These complexes have shown catalytic activity in oxidation reactions, where the enantioselectivity is achieved through substrate coordination to the chiral lactam. tum.de
A summary of chiral catalysts used in the synthesis of this compound derivatives is presented in the table below.
| Catalyst Type | Reaction | Substrates | Product Type | Enantiomeric Excess (ee) |
| Chiral Brønsted Acid (Phosphoric Acid) | Mannich Reaction | Indole (B1671886), Formaldehyde, Amine | Indole-fused this compound | Up to 88% smolecule.com |
| Bifunctional Thiourea | Michael Addition/Nitro-Mannich | N-Boc Piperidone, Nitroalkenes | 1-Azabicyclo[3.3.1]nonan-2-one | Up to 98% |
| Chiral Ruthenium Complex | Oxidation | Various | Oxidized derivatives | Enantioselectivity achieved tum.de |
| Chiral Photocatalyst | [2+2] Photocycloaddition | 4-(3-butenyloxy)quinolone | 7-substituted 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | Up to 79% thieme-connect.com |
Asymmetric synthesis of the bicyclic scaffold itself is a key strategy for obtaining enantiomerically pure 3-azabicyclo[3.3.1]nonan-2-ones. These methods often involve the use of chiral starting materials or chiral auxiliaries.
One approach is the use of a microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldolization. nih.gov This method has been successfully applied to the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes, a related morphan scaffold. nih.gov The key step involves an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound, leading to the formation of the six-membered nitrogen-containing ring. nih.gov
Another strategy involves the use of chiral templates. For instance, a chiral template based on a 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton has been used in superstoichiometric quantities in various photochemical and radical reactions to induce chirality. researchgate.netacs.org
Furthermore, domino reactions catalyzed by modularly designed organocatalysts have been developed for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This domino Michael-hemiacetalization-Michael reaction followed by oxidation yields products with multiple contiguous stereogenic centers in good yields and excellent diastereoselectivities and enantioselectivities. nih.gov Such strategies could potentially be adapted for the synthesis of the corresponding aza-bicyclic systems.
Synthetic Challenges and Optimization in this compound Synthesis
Despite the development of various synthetic routes, challenges related to yield, steric hindrance, and control of stereoselectivity remain. Optimization of reaction conditions is crucial to overcome these hurdles.
Low yields in the synthesis of this compound and its derivatives can be attributed to several factors, including competing side reactions and steric hindrance. For example, in the synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a related bicyclic system, moderate yields of 38% are reported due to incomplete cyclization and the formation of oligomeric byproducts.
Steric hindrance can significantly impact the feasibility and outcome of a reaction. The rigid chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane framework can lead to unfavorable steric interactions, particularly with bulky substituents. nih.gov For instance, the presence of bulky groups at the bridgehead positions can hinder the approach of reagents.
Strategies to enhance yields and mitigate steric hindrance include:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading can significantly improve yields. For example, the use of microwave irradiation has been shown to accelerate reactions and improve outcomes in the synthesis of related azabicyclic systems. nih.gov
Use of Promoters: Certain reagents can facilitate difficult cyclization reactions. For instance, Bu₂SnO has been used as an efficient promoter for challenging lactamizations in the synthesis of 1-azabicyclo[3.3.1]nonan-2-ones, achieving a yield of 77% under high dilution conditions. nih.gov
Strategic Placement of Substituents: The introduction of substituents that can pre-organize the molecule for cyclization, such as through the Thorpe-Ingold effect, can improve reaction efficiency.
Controlling the regioselectivity and diastereoselectivity of reactions involving the 3-azabicyclo[3.3.1]nonane scaffold is a significant challenge. The formation of multiple stereoisomers is often possible, and separating the desired product can be difficult.
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the synthesis of substituted 3-azabicyclo[3.3.1]nonan-2-ones, for example, controlling the position of functionalization is crucial. The use of silyl-protected indoles in Mannich reactions has been shown to enhance regiocontrol, directing the addition exclusively to the C3 position of the indole. smolecule.com
Diastereoselectivity is the preferential formation of one diastereomer over another. The stereochemical outcome of reactions can be influenced by several factors, including:
Steric Effects: Bulky substituents on the bicyclic framework can direct incoming reagents to the less hindered face of the molecule. For instance, in three-component Mannich reactions, bulky substituents at the bridgehead position favor endo selectivity. smolecule.com
Catalyst Control: As discussed previously, chiral catalysts can effectively control the diastereoselectivity of a reaction.
Hydrogen Bonding: Intermolecular hydrogen bonding can play a crucial role in controlling facial diastereoselectivity in photocycloaddition reactions. acs.orgacs.org The lactam NH group of the this compound core can act as a hydrogen bond donor, pre-organizing the reactants and leading to a specific stereochemical outcome. acs.org
The table below summarizes some research findings on controlling selectivity in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives.
| Selectivity Type | Method | Key Factor | Outcome |
| Regioselectivity | Mannich Reaction | Silyl-protected indole | Exclusive addition to C3 of indole smolecule.com |
| Diastereoselectivity | Three-component Mannich Reaction | Bulky bridgehead substituent | Favors endo selectivity smolecule.com |
| Diastereoselectivity | Photocycloaddition | Intermolecular hydrogen bonding | High facial diastereoselectivity acs.orgacs.org |
Iii. Chemical Transformations and Functionalization of 3 Azabicyclo 3.3.1 Nonan 2 One
Reactions Involving the Carbonyl Group
The carbonyl group in 3-azabicyclo[3.3.1]nonan-2-one is part of a lactam (a cyclic amide). Its reactivity is distinct from that of a simple ketone due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, the inherent ring strain in the bicyclic system can enhance its reactivity compared to planar, unstrained amides.
The lactam carbonyl of this compound can undergo nucleophilic addition, particularly with strong nucleophiles like organometallic reagents. Studies on similarly strained, bridged lactams show that they can react with nucleophiles that are typically reactive towards ketones but not planar amides. nih.govacs.org The geometric distortion (twist) of the amide bond in these bicyclic systems reduces the resonance stabilization and increases the carbonyl's susceptibility to attack. nih.gov
The reaction of strained bicyclic lactams with organometallic reagents can lead to the formation of remarkably stable tetrahedral intermediates, specifically hemiaminals. nih.govnih.gov This stability is attributed to the stereoelectronic effects within the rigid bicyclic framework, which can make the subsequent elimination of the hydroxyl or amino group (leading to ring-opening or imine formation) less favorable than in acyclic systems.
Condensation reactions involving the formation of oximes, hydrazones, and Schiff bases are characteristic transformations of aldehydes and ketones. The lactam carbonyl at the C-2 position of this compound does not typically undergo these reactions due to the lower electrophilicity of the amide carbonyl carbon.
However, these condensation reactions are extensively documented for the isomeric 3-azabicyclo[3.3.1]nonan-9-one , where the carbonyl group is a ketone. researchgate.net The reactivity of this ketone at the C-9 position serves as an excellent example of this type of functionalization on the azabicyclononane skeleton.
Oximes: The reaction of 3-azabicyclo[3.3.1]nonan-9-one derivatives with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding oximes. asianpubs.orgasianpubs.org These oximes are valuable intermediates and have been synthesized as part of structure-activity relationship (SAR) studies for developing new antimicrobial agents. cymitquimica.com
Hydrazones: Condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., isonicotinoylhydrazine, 2-thienoyl-hydrazine) produces a wide array of hydrazone derivatives. researchgate.netnih.govnih.govscirp.org These reactions are typically carried out in a protic solvent like ethanol. The resulting hydrazones have been investigated for a range of biological activities, including antitubercular and antimicrobial properties. nih.govnih.gov
Schiff Bases: The ketone at C-9 can react with primary amines to form Schiff bases (imines). For example, condensation with amines can yield various N-substituted imine derivatives, which can be further transformed or used as ligands for metal complexes. researchgate.netimpactfactor.orguobaghdad.edu.iqsemanticscholar.org
Table 1: Examples of Condensation Reaction Products from 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
| Reactant | Product Type | Resulting Derivative Example | Reference(s) |
|---|---|---|---|
| Hydroxylamine | Oxime | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime | asianpubs.orgasianpubs.org |
| Hydrazine Hydrate | Hydrazone | 3-Substituted-3-azabicyclo[3.3.1]nonan-9-one hydrazone | researchgate.netresearchgate.net |
| Isonicotinoylhydrazine | Hydrazone | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone | nih.gov |
| Thiosemicarbazide (B42300) | Thiosemicarbazone | 2,4-Di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide | researchgate.net |
| Furan-2-carbohydrazide | Hydrazone | N'-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide | impactfactor.org |
| Benzaldehyde | Schiff Base (via amine intermediate) | Schiff bases formed from 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines | researchgate.net |
The carbonyl group of both the 2-one and 9-one isomers can be reduced, although the required conditions and products differ significantly.
For This compound , the reduction of the lactam requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). This reaction reduces the amide to an amine, resulting in the complete removal of the carbonyl oxygen and formation of the corresponding saturated heterocycle, 3-azabicyclo[3.3.1]nonane . Partial reduction of lactams to hemiaminals or enamines can also be achieved using reagents like Schwartz's reagent (zirconocene hydrochloride). rsc.org
For the isomeric 3-azabicyclo[3.3.1]nonan-9-one , the ketone is readily reduced under milder conditions.
Reduction to Alcohol: Using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in solvents such as methanol (B129727) selectively reduces the ketone to the corresponding secondary alcohol, 9-hydroxy-3-azabicyclo[3.3.1]nonane, without affecting the rest of the bicyclic structure. google.com Catalytic hydrogenation in the presence of a ruthenium complex can also be employed for this transformation. google.com
Reductive Deoxygenation: The ketone can be completely removed and replaced with a methylene (B1212753) (CH₂) group using methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH at high temperatures). semanticscholar.org This reaction first forms the hydrazone in situ, which then eliminates nitrogen gas to yield the reduced product.
Functionalization at the Nitrogen Atom
The nitrogen atom at position 3 is a secondary amine within a lactam framework. It is a key site for introducing a wide variety of substituents to modulate the compound's physical, chemical, and biological properties.
The hydrogen atom on the nitrogen can be substituted through standard N-alkylation and N-acylation reactions.
N-Alkylation: This is typically achieved by treating the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to deprotonate the nitrogen. smolecule.comsmolecule.com The choice of base and solvent is crucial for achieving good yields. Introducing substituents like cyclopropyl (B3062369) or propan-2-yl groups has been reported for the azabicyclononane skeleton. smolecule.comsmolecule.com
N-Acylation: Acyl groups are readily introduced by reacting the lactam with an acyl chloride or an acid anhydride (B1165640), often in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. niscpr.res.in N-acetylation of the related 2,4-diphenyl-3-azabicyclo[3.3.1]nonane has been accomplished using acetic anhydride and triethylamine in benzene. niscpr.res.in Similarly, protective groups like the tert-butoxycarbonyl (Boc) group can be added using di-tert-butyl dicarbonate (B1257347). google.com
Beyond simple alkyl and acyl groups, a variety of other functionalities can be installed on the nitrogen atom, leading to compounds with diverse properties.
N-Arylation: While less common than alkylation, N-arylation can be achieved using methods like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the nitrogen atom with an aryl halide.
N-Hydroxy Derivatives: The nitrogen atom can be oxidized to an N-hydroxy group (a hydroxylamine) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). asianpubs.orgasianpubs.org These N-hydroxy derivatives can themselves be valuable intermediates for further synthesis. asianpubs.org
Introduction of Protective Groups: For multi-step syntheses, the nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a common choice, introduced with di-tert-butyl dicarbonate (Boc₂O). google.com Other groups, such as the benzyl (B1604629) (Bn) group, are also frequently used and can be introduced via reductive amination or alkylation with benzyl bromide. researchgate.net
Table 2: Examples of N-Functionalization Reactions on the 3-Azabicyclo[3.3.1]nonane Scaffold
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Example | Reference(s) |
|---|---|---|---|---|
| N-Acylation | Acetic anhydride, triethylamine | Acetyl | N-Acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | niscpr.res.in |
| N-Alkylation | Alkyl bromide, base | Alkyl (e.g., phenethyl) | N-Phenethyl-5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol* | smolecule.com |
| N-Protection | Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) | tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate* | google.com |
| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Hydroxyl (-OH) | N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one | asianpubs.orgasianpubs.org |
| N-Alkylation | Benzyl bromide, K₂CO₃ | Benzyl | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | researchgate.net |
Note: Examples are from closely related azabicyclo[3.3.1]nonane systems but demonstrate the general reactivity.
Derivatization of Carbon Atoms within the Bicyclic Skeleton
The carbon skeleton of this compound and its derivatives can be functionalized through various synthetic strategies. These transformations enable the introduction of a wide array of substituents, thereby modifying the physicochemical properties and biological activities of the parent compound.
The incorporation of aryl and alkyl groups onto the 3-azabicyclo[3.3.1]nonane framework is a key strategy for creating structural diversity. These substituents can significantly influence the molecule's conformation and its interactions with biological targets.
One of the most common methods for introducing aryl groups is through the Mannich reaction. This reaction typically involves the condensation of a ketone, an aldehyde, and an amine source, such as ammonium (B1175870) acetate, to construct the bicyclic system with aryl substituents at the 2 and 4 positions. researchgate.netresearchgate.net For instance, the reaction of cyclohexanone, various benzaldehydes, and ammonium acetate yields 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. smolecule.com The electronic nature of the substituents on the aromatic ring, whether electron-donating or electron-withdrawing, can be varied to tune the properties of the final compound. rsc.org
Direct arylation of a pre-formed bicyclic skeleton has also been achieved. A notable example is the silver(I)-promoted intramolecular Friedel–Crafts reaction of a 5-bromo-3-azabicyclo[3.3.1]nonane derivative, which results in arylation at the bridgehead C-5 position. acs.org This approach provides a direct route to advanced intermediates for the synthesis of complex natural products. acs.org
Alkylation of the carbon framework can be more challenging. While N-alkylation is common, C-alkylation methods are less frequently reported for this specific scaffold. However, strategies developed for related cyclic amines, such as the organolithiation of cyclic imines followed by reaction with an alkyl halide, could potentially be adapted for the regioselective alkylation of the this compound system. acs.org Michael addition reactions have also been employed to introduce substituted side chains at positions such as C6 and C8. nih.gov
Below is a table summarizing selected methods for the introduction of aryl and alkyl substituents:
| Reaction Type | Position(s) | Reagents and Conditions | Product Type | Ref |
| Mannich Reaction | 2, 4 | Cyclohexanone, Aryl aldehyde, Ammonium acetate, polar aprotic solvent | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | researchgate.netresearchgate.net |
| Intramolecular Friedel-Crafts | 5 (Bridgehead) | Silver(I) trifluoroacetate (B77799) on a 5-bromo-3-azabicyclo[3.3.1]nonane derivative | C5-arylated 3-azabicyclo[3.3.1]nonane | acs.org |
| Michael Addition | 6, 8 | Methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, α,β-unsaturated carbonyl compounds | 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates | nih.gov |
The rigid conformation of the 3-azabicyclo[3.3.1]nonane skeleton, which typically exists in a chair-chair or a chair-boat conformation, allows for a high degree of stereocontrol during functionalization. researchgate.net The spatial orientation of substituents can be precisely controlled, which is crucial for determining the molecule's biological activity. nih.gov
Stereocontrolled functionalization of peripheral positions is often achieved through domino reactions. For the related oxa-analogue, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers has been developed using an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov Such strategies, which can yield products with excellent diastereoselectivities (>99:1 dr) and enantioselectivities (up to 96% ee), highlight the potential for precise stereocontrol in this bicyclic system. nih.gov The stereochemistry of substituents at the C7 position has also been a subject of study, with methods developed for the assignment of absolute configuration. rsc.org
The development of synthetic routes that allow for the stereoselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes further underscores the ability to control the stereochemistry in this class of compounds, achieving high enantiomeric excess (up to 98% ee) and diastereomeric ratios (>99:1 dr). rsc.org
The following table provides examples of stereocontrolled functionalization:
| Reaction Type | Position(s) | Key Features | Stereochemical Outcome | Ref |
| Domino Michael-hemiacetalization-Michael | Multiple peripheral | Organocatalytic, synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives | Excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 96% ee) | nih.govnih.gov |
| Intramolecular Friedel-Crafts | 5 (Bridgehead) | Silver(I)-promoted cyclization of a bromo-derivative | Formation of a tetracyclic system with defined stereochemistry at the bridgehead | acs.org |
| Michael Addition | 6, 8 | Reaction of piperidine (B6355638) derivatives with α,β-unsaturated compounds | Formation of diastereomeric products with varying ratios depending on conditions | nih.gov |
Iv. Stereochemistry and Conformational Analysis of 3 Azabicyclo 3.3.1 Nonan 2 One Systems
Fundamental Conformational Preferences of the 3-Azabicyclo[3.3.1]nonane Ring System
The 3-azabicyclo[3.3.1]nonane ring system can theoretically exist in several conformations, including a twin-chair, a chair-boat, and a twin-boat form. rsc.org However, extensive studies have demonstrated a clear preference for specific arrangements, largely dictated by the minimization of steric and electronic repulsions.
The predominant conformation for the 3-azabicyclo[3.3.1]nonane ring system is the twin-chair conformation. rsc.orgresearchgate.netnih.govrsc.org In this arrangement, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair-like geometry. This preference has been confirmed through various analytical techniques, including ¹H and ¹³C NMR spectroscopy as well as single-crystal X-ray diffraction. researchgate.nettandfonline.com For instance, NMR studies on a range of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have consistently shown that they exist in a twin-chair conformation with the aryl substituents in an equatorial orientation to minimize steric strain. researchgate.net
Derivatives such as 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane and N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane have been shown to adopt a chair-chair conformation where the phenyl rings are equatorially oriented with respect to the piperidine ring. nih.gov Similarly, 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one also exists in a twin-chair conformation with equatorial ortho-fluorophenyl groups. iucr.org
| Compound | Predominant Conformation | Key Substituent Orientations | Analytical Method | Reference |
|---|---|---|---|---|
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Twin-Chair | Equatorial aryl groups | NMR Spectroscopy | researchgate.net |
| 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane | Chair-Chair | Equatorial phenyl groups | X-ray Crystallography | nih.gov |
| N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane | Flattened Chair-Chair | Equatorial phenyl groups | NMR Spectroscopy, X-ray Crystallography | researchgate.netnih.gov |
| 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | Equatorial ortho-fluorophenyl groups | X-ray Crystallography | iucr.org |
While the twin-chair conformation is generally favored, the presence of specific substituents can shift the equilibrium towards a boat-chair conformation. rsc.orgresearchgate.netrsc.org A critical determinant is the presence of a bulky substituent at the 7-endo position. rsc.orgrsc.org Such a substituent would experience a severe steric clash with the endo lone pair of electrons on the nitrogen atom in a twin-chair conformation, making the boat-chair form more energetically favorable. rsc.org In this conformation, the piperidine ring typically adopts a boat form to alleviate this steric strain, often stabilized by intramolecular hydrogen bonding. researchgate.net
For example, in certain secondary alcohol derivatives of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the epimeric alcohols with an axial hydroxyl group exhibit a predominant boat-chair conformation. This is attributed to an intramolecular hydrogen bond between the nitrogen's lone pair and the hydroxyl proton, which stabilizes the boat form of the piperidine ring. researchgate.net In contrast, the thermodynamically more stable epimers with an equatorial hydroxyl group adopt the expected twin-chair conformation. rsc.org
The twin-boat conformation is generally considered to be of high energy and is not commonly observed for this ring system due to significant destabilizing steric interactions. rsc.org
Influence of Substituents on Conformational Dynamics
Both aromatic and aliphatic substituents have a pronounced effect on the conformation of the 3-azabicyclo[3.3.1]nonane ring. In general, bulky substituents, whether aromatic or aliphatic, prefer to occupy an equatorial position to minimize 1,3-diaxial interactions. researchgate.netnih.gov
In the case of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the aryl groups consistently adopt an equatorial orientation, which stabilizes the twin-chair conformation. researchgate.net The electronic nature of the substituents on the aromatic rings can also play a role. Electron-withdrawing groups on the aryl rings have been noted to influence the biological activity of these compounds, which is intrinsically linked to their three-dimensional structure. chemijournal.com
The introduction of a methyl group at the 1-position, as seen in 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, does not alter the fundamental twin-chair conformation but does influence the relative orientation of the ortho-fluorophenyl rings. iucr.org In the methylated compound, the dihedral angle between the fluorophenyl rings is larger compared to its non-methylated counterpart, indicating a subtle change in ring puckering due to the steric influence of the methyl group. iucr.org
Steric hindrance is a primary factor governing the conformational preferences of the 3-azabicyclo[3.3.1]nonane system. The strong repulsion between the lone pair of electrons on the nitrogen atom and endo substituents at the C7 position is a classic example of a steric effect driving a conformational switch from a twin-chair to a boat-chair form. rsc.orgrsc.org
Furthermore, intramolecular hydrogen bonding can act as a stabilizing force for certain conformations. As mentioned earlier, in some alcohol derivatives, a hydrogen bond between the nitrogen lone pair and a hydroxyl proton can lock the piperidine ring into a boat conformation. researchgate.net
| Substituent/Feature | Position | Effect on Conformation | Governing Factor | Reference |
|---|---|---|---|---|
| Bulky aryl/aliphatic group | C2, C4 | Favors equatorial orientation, stabilizes twin-chair | Steric | researchgate.netnih.gov |
| Bulky group | C7-endo | Induces a switch to boat-chair conformation | Steric | rsc.orgrsc.org |
| Methyl group | C1 | Alters dihedral angle of C2/C4 substituents | Steric | iucr.org |
| N-nitroso group | N3 | Increases planarity at nitrogen | Electronic | mostwiedzy.pl |
| Hydroxyl group (axial) | - | Can stabilize boat-chair via intramolecular H-bond | Electronic/Steric | researchgate.net |
Determination of Absolute and Relative Configurations
The determination of the absolute and relative stereochemistry of 3-azabicyclo[3.3.1]nonan-2-one systems is critical for understanding their chemical and biological properties. A variety of sophisticated analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction is a powerful method for unambiguously determining the three-dimensional structure of these molecules in the solid state, including their absolute configuration. nih.govtandfonline.commostwiedzy.pl This technique has been instrumental in confirming the twin-chair conformation of numerous derivatives and in establishing the relative orientation of substituents. nih.goviucr.org
NMR spectroscopy is another indispensable tool. One innovative method for assigning the absolute configuration of 7-substituted 3-azabicyclo[3.3.1]nonan-2-ones involves NMR titration experiments. researchgate.net By using a known chiral lactam as a reference compound, it was observed that heterochiral complexes are formed exclusively. The formation of these complexes can be detected by a downfield shift of the NH proton signal in the ¹H NMR spectrum, a phenomenon that does not occur in homochiral systems. researchgate.net
The relative configurations of diastereomers can also be determined from detailed analysis of NMR data, such as vicinal coupling constants and chemical shifts, and by observing the interconversion of diastereomers under certain conditions. d-nb.infonih.gov For instance, the relative configurations of aldol (B89426) derivatives of granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one), a closely related system, were elucidated using NMR data of their tert-butyldimethylsilyl (TBDMS) ethers. d-nb.infonih.gov
Chiral Discrimination and Enantiomeric Purity Assessment
The separation and quantification of enantiomers of this compound systems are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy using chiral auxiliaries and chromatographic techniques. These methods are essential for verifying the success of enantioselective syntheses and resolutions. nih.govrsc.org
NMR Spectroscopy with Chiral Shift Reagents
A notable method for determining the enantiomeric excess (ee) of chiral compounds containing a lactam moiety involves the use of an enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one as a ¹H NMR chiral shift reagent. nih.gov This technique relies on the formation of diastereomeric complexes (heterochiral complexes) between the chiral shift reagent and the enantiomers of the analyte through hydrogen bonding. researchgate.netresearchgate.net The formation of these complexes leads to different magnetic environments for the protons of each enantiomer, resulting in the separation of their signals in the NMR spectrum. researchgate.net
Research has demonstrated that the chiral lactam, compound 1 , and its enantiomer (ent-1 ) are highly effective ¹H NMR shift reagents for determining the enantiomeric purity of various chiral lactams, quinolones, and oxazolidinones. nih.gov The interaction is particularly strong for the NH proton signals of the substrate's enantiomers, which often show a baseline separation, allowing for accurate integration and ee determination. nih.gov This method has proven successful even in cases where chromatographic methods failed to resolve the enantiomers. nih.gov
The principle of this discrimination is the exclusive formation of heterochiral complexes. When a chiral lactam is mixed with a reference lactam of the opposite configuration (heterochiral pair), a downfield shift of the NH proton signal is observed in the ¹H NMR spectrum, indicating complex formation. researchgate.netresearchgate.net Conversely, in a homochiral system (lactams of the same configuration), the NH signal remains unchanged, signifying no interaction. researchgate.netresearchgate.net This phenomenon has been likened to a molecular "handshake," where only heterochiral compounds can interact effectively. researchgate.net
The general applicability of this method was evaluated across a range of substrates with a lactam moiety. In most instances, using 1.5 equivalents of the chiral shift reagent 1 was sufficient to induce a baseline separation of the NH signals, establishing it as a broadly applicable tool for ee determination in this class of compounds. nih.gov
| Analyte Type | Key Observation | Reference |
|---|---|---|
| Chiral Lactams | Baseline separation of NH proton signals of enantiomers. | nih.gov |
| Chiral Quinolones | Effective in determining enantiomeric excess where chromatographic methods failed. | nih.gov |
| Chiral Oxazolidinones | Successful discrimination of enantiomers via ¹H NMR. | nih.gov |
| 7-substituted 3-azabicyclo[3.3.1]nonan-2-ones | Exclusive formation of heterochiral complexes detected by a downfield shift in the NH proton signal. | researchgate.net |
Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric purity in systems involving this compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
In the context of photochemical reactions directed by this compound-based templates, chiral HPLC analysis is the standard method for quantifying the enantiomeric excess of the products. For instance, it was used to analyze the products of an enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid mediated by a chiral template derived from 7-ethynyl-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one. rsc.org Similarly, in the photochemical deracemization of allenes using a catalyst with a 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one core, chiral HPLC was employed to verify the configurational lability of the enantioenriched allenes. nih.gov
Furthermore, preparative enantiomer separation can be achieved using chiral chromatography. An ethynyl-substituted 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one was synthesized and successfully separated into its pure enantiomers, which were then used as precursors for chiral templates and photocatalysts. thieme-connect.com
| Application | Compound/System Studied | Purpose | Reference |
|---|---|---|---|
| Enantioselective Photodimerization | Anthracene-2,6-dicarboxylic acid dimers | Determination of enantiomeric excess (ee). | rsc.org |
| Photochemical Deracemization | 3-(1'-Alkenylidene)-pyrrolidin-2-ones (Allenes) | Verification of enantiomeric enrichment and configurational lability. | nih.gov |
| Preparative Separation | Ethynyl-substituted 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | Separation of racemate into pure enantiomers. | thieme-connect.com |
| Catalyst Synthesis | Ruthenium complexes with a remote chiral lactam | Separation using a chiral stationary phase. | sorbonne-universite.fr |
V. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the characterization of 3-azabicyclo[3.3.1]nonane derivatives, enabling the unambiguous assignment of protons and carbons, determination of stereochemistry, and analysis of conformational dynamics. nih.govnih.govscirp.org
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis. nih.gov In derivatives of 3-azabicyclo[3.3.1]nonan-9-one, the proton signals for the benzylic protons (H-2 and H-4) and the bridgehead protons (H-1 and H-5) are particularly diagnostic. tandfonline.comnih.gov For instance, in a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones, the benzylic protons appear as doublets, while the bridgehead protons are often observed as broad singlets. tandfonline.com The chemical shifts of the methylene (B1212753) carbons in the cyclohexane (B81311) ring (C-6, C-7, and C-8) are also characteristic. scirp.org
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous signal assignment. nih.govdoi.orgnih.gov HSQC spectra are used to correlate proton signals directly to their attached carbon atoms. scirp.orgdoi.org For example, in N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide, HSQC was used to confirm that the benzylic proton signals at 4.37 and 4.23 ppm correspond to the carbon signals at 65.3 and 63.7 ppm (C-2 and C-4), respectively. doi.org COSY spectra reveal proton-proton coupling networks, while HMBC spectra identify longer-range (2-3 bond) correlations between protons and carbons, completing the structural puzzle. nih.govnih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
| Atom | 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com | N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide doi.org |
| ¹H NMR | ||
| H-1, H-5 | 2.44 (br s) | 2.50 (H-1e), 2.86 (H-5e) |
| H-2a, H-4a | 4.40 (d) | 4.37 (H-2), 4.23 (H-4) |
| H-6a, H-8a | 1.67-1.76 (m) | - |
| H-6e, H-8e | 1.88 (d), 1.92 (d) | - |
| H-7a | 2.83 (m) | - |
| H-7e | 1.41 (quin) | - |
| NH | 1.88 (d) | - |
| ¹³C NMR | ||
| C-1 | - | 46.2 |
| C-5 | - | 38.9 |
| C-2 | - | 65.3 |
| C-4 | - | 63.7 |
| C-6 | - | 27.2 |
| C-7 | - | 21.5 |
| C-8 | - | 28.6 |
| C=N | - | 158.4 |
The 3-azabicyclo[3.3.1]nonane skeleton can exist in several conformations, most commonly the twin-chair, chair-chair (CC), or chair-boat (CB) forms. colab.wsniscpr.res.in NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful method for determining the preferred conformation and the relative stereochemistry of substituents. nih.goveurekaselect.complu.mx
The observation of NOE correlations can confirm the spatial proximity of specific protons, which is indicative of a particular conformation. doi.orgeurekaselect.com For many 2,4-diaryl substituted derivatives, the twin-chair conformation with the bulky aryl groups in equatorial orientations is predominant. doi.orgeurekaselect.com This arrangement minimizes steric hindrance. colab.ws For example, the NOESY spectrum of a representative N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide confirmed its twin-chair conformation. plu.mx However, in some cases, such as certain N-nitroso derivatives or systems with bulky substituents, flattened chair or chair-boat conformations have been identified. niscpr.res.inacs.org The magnitude of proton-proton coupling constants also provides valuable information about dihedral angles and thus the ring's conformation.
NMR spectroscopy is a key analytical technique for determining the enantiomeric purity of chiral compounds. nih.gov This is typically achieved by using a chiral discriminating agent, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR), which interacts diastereomerically with the enantiomers of the analyte. eurekaselect.com This interaction results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for their quantification. nih.govcapes.gov.br
For bicyclic lactams and related structures, this method can be highly effective. The addition of a chiral agent can induce non-equivalence in the chemical shifts (ΔΔδ) of corresponding protons or carbons in the two enantiomers. nih.govsemanticscholar.org The integration of the separated signals provides a direct measure of the enantiomeric excess (ee). While specific studies detailing the use of this technique for the parent 3-azabicyclo[3.3.1]nonan-2-one are not prevalent, the principles are widely applied to chiral heterocyclic compounds. eurekaselect.comnih.gov The choice of chiral agent and solvent is critical for achieving optimal separation of the NMR signals. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the molecular structure of this compound derivatives in the solid state, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. semanticscholar.org
Single crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of crystalline compounds. acs.orgtandfonline.com Numerous studies on derivatives of 3-azabicyclo[3.3.1]nonan-9-one have confirmed that the bicyclic system typically adopts a twin-chair conformation. nih.govnih.goviucr.org In this conformation, the piperidine (B6355638) and cyclohexane rings both adopt chair forms. iucr.org For example, the crystal structure of 2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one shows it exists in a twin-chair conformation with the fluorophenyl groups in equatorial orientations. nih.gov
The analysis provides exact measurements of all geometric parameters. Torsion angles are particularly useful for describing the conformation of the rings. iucr.orgnih.gov For instance, in N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives, the torsion angles within the cyclohexane ring confirm its chair conformation, while bond angles around the piperidine ring confirm the equatorial placement of the phenyl substituents. semanticscholar.org
Interactive Data Table: Selected Crystallographic Data for 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound | Crystal System | Space Group | Key Conformation | Ref. |
| 2,4-Bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Orthorhombic | P n m a | Twin-chair | iucr.org |
| 2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Triclinic | P-1 | Twin-chair | nih.gov |
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Orthorhombic | P2₁2₁2₁ | Chair (Piperidinone ring) | nih.gov |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Monoclinic | P2₁/c | Distorted-chair (Piperidine rings) | iucr.org |
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. iucr.org In the crystal structures of 3-azabicyclo[3.3.1]nonane derivatives, hydrogen bonding often plays a crucial role. The N-H group of the piperidine ring can act as a hydrogen bond donor, forming N—H⋯O or N—H⋯π interactions. nih.goviucr.orgnih.gov
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the functional group analysis of this compound, a secondary bicyclic lactam. The IR spectrum is expected to be dominated by absorptions corresponding to the N-H and C=O bonds of the amide group, as well as the C-H bonds of the aliphatic bicyclic structure.
The key diagnostic absorption is the carbonyl (C=O) stretching vibration of the lactam, also known as the Amide I band. In saturated six-membered ring lactams (piperidones), this band typically appears in the range of 1660-1680 cm⁻¹. The precise frequency is influenced by ring strain and hydrogen bonding. For comparison, the purely carbocyclic analog, bicyclo[3.3.1]nonan-2-one, exhibits a ketone C=O stretch at 1705 cm⁻¹. oregonstate.edu The presence of the nitrogen atom adjacent to the carbonyl in the lactam structure of this compound allows for resonance, which weakens the C=O double bond and is expected to lower its stretching frequency into the characteristic lactam range. In contrast, the isomeric ketone, 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, shows a C=O stretch at 1708 cm⁻¹, typical for a ketone within this bicyclic system and clearly distinct from the expected lactam absorption. tandfonline.com
Another significant feature is the N-H stretching vibration. In the solid state or in concentrated solutions, intermolecular hydrogen bonding would be expected, giving rise to a broadened absorption band typically centered around 3200 cm⁻¹. In dilute, non-polar solvents, a sharper, higher frequency band for the "free" N-H stretch would be anticipated, usually above 3400 cm⁻¹. Substituted derivatives, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, consistently show N-H stretching absorptions in the range of 3310-3318 cm⁻¹, suggesting that the N-H group in the parent lactam would have a similar characteristic absorption. tandfonline.com
The spectrum would also feature C-H stretching vibrations from the methylene and methine groups of the bicyclic frame, typically appearing just below 3000 cm⁻¹ (e.g., in the 2850-2960 cm⁻¹ range). C-H bending (scissoring and rocking) vibrations are expected in the fingerprint region, approximately between 1470 cm⁻¹ and 1300 cm⁻¹.
The table below summarizes the expected principal IR absorption bands for this compound based on its chemical structure and data from analogous compounds.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |
| ~3200 | N-H Stretch | Secondary Amide (Lactam) | Strong, broad (with hydrogen bonding) |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH) | Strong |
| ~1670 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) | Strong, sharp |
| ~1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| ~1350 | C-N Stretch | Amide | Medium |
Mass Spectrometry and Elemental Analysis in Conjunction with Spectroscopic Methods
Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of this compound, while its fragmentation pattern offers corroborating evidence for the proposed structure. In conjunction with elemental analysis, these methods can unambiguously confirm the compound's molecular formula.
The molecular formula for this compound is C₈H₁₃NO. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which is calculated to be 139.0997 Da. This precise measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 139. The stability of this bicyclic lactam would likely result in a relatively abundant molecular ion peak. The fragmentation of the molecule would proceed through characteristic pathways for cyclic amides and bicyclic systems, including:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. Loss of a CO molecule would lead to a fragment at m/z 111.
Ring Fission: The bicyclic structure can undergo cleavage at various points. A common fragmentation for bicyclo[3.3.1]nonane systems involves the cleavage of the C1-C2 bond, which could initiate a cascade of further fragmentations.
Loss of Side Chains (if substituted): While the parent compound has no side chains, this pathway is critical in analyzing derivatives.
McLafferty-type Rearrangements: If geometrically feasible, hydrogen rearrangement followed by cleavage can occur, although this is less common in rigid bicyclic systems.
Elemental analysis provides the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the pure compound. For a molecular formula of C₈H₁₃NO, the theoretical composition can be calculated. Experimental values obtained from elemental analysis must fall within a narrow margin of error of these theoretical values to confirm the empirical and molecular formula.
The tables below detail the expected elemental composition and a list of plausible, significant fragments that could be observed in the mass spectrum of this compound.
Table 2: Elemental Analysis Data for this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 96.088 | 69.03% |
| Hydrogen | H | 1.008 | 13.104 | 9.42% |
| Nitrogen | N | 14.007 | 14.007 | 10.07% |
| Oxygen | O | 15.999 | 15.999 | 11.49% |
| Total | C₈H₁₃NO | 139.198 | 100.00% |
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula of Loss | Notes |
| 139 | [M]⁺˙ | - | Molecular Ion |
| 111 | [M - CO]⁺˙ | CO | Alpha-cleavage with loss of carbon monoxide |
| 110 | [M - CHO]⁺ | CHO | Cleavage adjacent to carbonyl group |
| 96 | [M - C₂H₃O]⁺ | C₂H₃O | Fragmentation involving the lactam ring |
| 82 | [C₆H₁₀]⁺˙ | C₂H₃NO | Complex rearrangement and cleavage of the amide portion |
| 68 | [C₅H₈]⁺˙ | C₃H₅NO | Fragmentation of the bicyclic system |
Following a comprehensive search for scholarly articles and computational data specifically concerning "this compound," it has been determined that there is a lack of published research that directly addresses the computational and theoretical investigations as outlined in the user's request.
The existing body of scientific literature focuses extensively on derivatives of the 3-azabicyclo[3.3.1]nonane scaffold, particularly on compounds with substitutions at the C2, C4, and C9 positions (e.g., 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones). While these studies employ Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular mechanics for those specific derivatives, the findings are not transferable to the parent compound, this compound, due to significant differences in molecular structure, electronics, and conformation.
Searches for the exact compound, including by its CAS Number 2555-12-6, did not yield any dedicated studies providing the requisite data for geometrical optimization, energetic landscapes, HOMO-LUMO analysis, molecular electrostatic potential, NBO analysis, or conformational space exploration.
Therefore, as per the strict instructions to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested article with scientific accuracy and adherence to the provided outline. The specific computational and theoretical data required for this compound are not available in the public domain based on the conducted searches.
Vi. Computational and Theoretical Investigations of 3 Azabicyclo 3.3.1 Nonan 2 One
Molecular Mechanics and Dynamics Simulations
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structural assignment. For bicyclic lactams, theoretical calculations are crucial for understanding preferred conformations and interpreting complex spectra.
These theoretical predictions were then tested against experimental data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and ultraviolet (UV) spectroscopy. nih.gov For instance, while calculations slightly favored an N-protonated chair-chair conformation in the gas phase, the experimental NMR spectra in sulfuric acid clearly supported the presence of an N-protonated boat-chair conformation. nih.gov Furthermore, the observation of broadened resonances in the ¹³C NMR spectrum suggested a dynamic exchange process occurring in solution, a phenomenon that could be rationalized by the small, calculated energy difference between the major N-protonated tautomer and a minor O-protonated tautomer. nih.govunh.edu This synergy between calculation and experiment is vital for a complete understanding of molecular structure and behavior in different environments.
| Parameter | Computational Prediction (B3LYP/6-31G*) | Experimental Observation (in H₂SO₄) |
|---|---|---|
| Favored Protonation Site | Nitrogen (favored over Oxygen by <2.0 kcal/mol) | Predominantly Nitrogen |
| Favored Conformation (N-Protonated) | Chair-Chair (slightly lower in energy) | Boat-Chair |
| Dynamic Behavior | Small energy gap suggests possible equilibrium | Dynamic exchange between major (N-protonated) and minor (O-protonated) tautomers observed via NMR |
Advanced Computational Applications
Beyond spectroscopic prediction, computational methods are employed to explore more complex chemical properties, including reactivity and material characteristics like non-linear optical (NLO) effects.
Theoretical calculations are instrumental in predicting the reactivity of molecules by mapping potential energy surfaces and identifying the most likely reaction pathways. A central question for lactams, including those with the azabicyclo[3.3.1]nonane core, is the site of protonation, as it dictates subsequent reactivity. Typical, unstrained amides are known to favor protonation at the oxygen atom, whereas highly distorted, bridgehead lactams can favor protonation at nitrogen. nih.gov
Computational studies on 1-Azabicyclo[3.3.1]nonan-2-one have precisely explored this "crossover" behavior. nih.gov DFT and QCISD(T) calculations predicted that N-protonation is only marginally more favorable (by less than 2.0 kcal/mol in the gas phase) than O-protonation. nih.govunh.edu This small energy difference is significant, as it suggests that both pathways are accessible and that the molecule exists as a dynamic equilibrium between the two tautomers in solution. nih.gov Variable-temperature ¹³C NMR studies confirmed this prediction, showing a roughly 4:1 mixture of the major N-protonated form and the minor O-protonated form. nih.gov These findings support the broader theoretical prediction that twisted bridgehead lactams where the nitrogen lone pair is the Highest Occupied Molecular Orbital (HOMO) will preferentially protonate at the nitrogen atom. nih.gov Such validated computational models can then be used to predict the reactivity of related structures, including 3-Azabicyclo[3.3.1]nonan-2-one, with a higher degree of confidence.
The search for organic materials with significant non-linear optical (NLO) properties is a major focus of materials science, with applications in optoelectronics and photonics. researchgate.net Computational chemistry plays a crucial role in screening candidate molecules by calculating their hyperpolarizability (β), a measure of the NLO response. researchgate.net
While the parent this compound is not expected to have a strong NLO response, its scaffold can be incorporated into larger molecular designs to create promising NLO materials. researchgate.net The general strategy involves creating molecules with electron donor (D) and electron acceptor (A) groups connected by a π-conjugated system (D-π-A). researchgate.net The rigid bicyclic framework can serve as part of the donor or acceptor group or as a structural anchor.
Vii. Applications of 3 Azabicyclo 3.3.1 Nonan 2 One in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis
The conformationally restricted nature of the 3-azabicyclo[3.3.1]nonan-2-one scaffold makes it an ideal platform for constructing chiral molecules. By functionalizing this core structure, chemists can create environments that favor the formation of one enantiomer over another, a crucial requirement in the synthesis of complex, biologically active compounds.
Derivatives of this compound, particularly the 1,5,7-trimethyl-substituted variant, have been ingeniously developed into sophisticated chiral catalysts. acs.orgnih.gov These catalysts typically function by integrating a substrate-binding site—the lactam's hydrogen-bonding motif—with a catalytically active center. nih.gov This enzyme-like design brings the substrate and the reactive site into close, well-defined proximity, enabling highly selective transformations. nih.govthieme-connect.com
The concept has been successfully applied to transition-metal catalysis, where ligands incorporating the chiral lactam scaffold are coordinated to metals such as ruthenium, manganese, and rhodium. nih.gov These complexes have proven effective in a range of enantioselective reactions. nih.gov For instance, ruthenium complexes featuring a chiral lactam motif remote from the metal center have been synthesized and shown to be active in oxidation reactions, with enantioselectivity being induced by the coordination of the substrate to the lactam. thieme-connect.com
| Reaction Type | Catalyst System | Transformation | Reference |
| Oxidation | Ruthenium complex with chiral lactam ligand | Site- and enantioselective oxygen atom transfer | nih.govthieme-connect.com |
| Oxygenation | Manganese complex with chiral lactam ligand | Enantioselective oxygenation | nih.gov |
| Aziridination | Rhodium complex with chiral lactam ligand | Enantioselective transfer of a nitrogen-based fragment | nih.gov |
| Amination | Ruthenium complex with chiral lactam ligand | Enantioselective amination | nih.gov |
The this compound skeleton is a cornerstone in the development of chiral templates for controlling stereochemistry in photochemical reactions. acs.orgnih.gov These templates operate by forming a supramolecular complex with a substrate molecule through hydrogen bonds, typically between the template's lactam group and a complementary site on the substrate. researchgate.netrsc.org This non-covalent interaction effectively shields one face of the substrate, directing the photochemical reaction to occur on the exposed face and thus inducing enantioselectivity. researchgate.net
This strategy has been successfully applied to several types of photochemical reactions, including [2+2] and [4+4] photocycloadditions and deracemizations. acs.orgnih.govresearchgate.net The templates are often used in superstoichiometric amounts, but catalytic versions have also been developed by attaching a suitable chromophore (e.g., benzophenone, xanthone) to the chiral scaffold, which then acts as a sensitizer. acs.orgnih.govresearchgate.net
| Photochemical Reaction | Chiral Template/Catalyst | Substrate Example | Enantioselectivity | Reference |
| Intramolecular [2+2] Photocycloaddition | 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one derivative | 4-allyloxyquinolone | up to 72% ee | researchgate.net |
| Intramolecular [2+2] Photocycloaddition | Xanthone-tethered chiral catalyst | 4-(3-butenyloxy)quinolone | up to 79% ee | researchgate.net |
| Photochemical Rearrangement | Xanthone-tethered chiral catalyst | N-acylindoles | 16–33 % ee | researchgate.net |
| [4+4] Photodimerization | C2-symmetric template from 7-ethynyl-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | Anthracene-2,6-dicarboxylic acid | up to 55% ee | rsc.org |
| Enantioselective Photocycloaddition | Polymer-bound template on Wang resin or MPEG 2000 | Quinolone derivative | 92:8 to 96:4 e.r. | researchgate.net |
Intermediates for Heterocyclic Chemistry
The this compound framework serves as a versatile starting point for the synthesis of more complex heterocyclic systems. chemijournal.com The inherent reactivity of its functional groups, particularly the carbonyl group at the C-2 or C-9 position in its derivatives, can be exploited to build new rings onto the bicyclic core. chemijournal.comresearchgate.net
The carbonyl group present in derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one is a key handle for chemical modification. chemijournal.comresearchgate.net It readily undergoes condensation reactions with various nucleophiles, providing a straightforward entry into a wide range of nitrogen and sulfur-containing heterocycles. chemijournal.com For example, reaction with thiosemicarbazide (B42300) yields thiosemicarbazones, which are stable intermediates that can be cyclized to form thiadiazole derivatives. researchgate.netnih.gov This approach allows for the introduction of diverse functionalities onto the bicyclic scaffold.
Common heterocycles synthesized from 3-azabicyclo[3.3.1]nonan-9-one derivatives include:
Hydrazones chemijournal.comresearchgate.net
Oximes chemijournal.comresearchgate.net
Thiazoles chemijournal.comresearchgate.netcolab.ws
Semicarbazones chemijournal.comresearchgate.net
Thiadiazoles nih.gov
Tetrazines colab.ws
Thiazolidinones colab.ws
A particularly fruitful application of 3-azabicyclo[3.3.1]nonan-9-one derivatives is in the synthesis of spiro compounds, where a second ring system is attached through a single common atom, typically the C-9 carbon. colab.wsnih.gov These complex, three-dimensional structures are of significant interest in medicinal chemistry. The synthesis usually involves the reaction of the C-9 ketone with a bifunctional reagent, leading to a condensation and subsequent cyclization to form the spirocyclic system.
For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones serve as key precursors for various spiro heterocycles. semanticscholar.org Their reaction with acetic anhydride (B1165640) leads to the formation of spiro-thiadiazoline derivatives. nih.govsemanticscholar.org Similarly, reaction with other reagents can yield different spirocyclic systems, such as spiro-1',2',4'-triazolidin-3'-thiones. europeanreview.org
| Spiro Heterocycle | Starting Material | Key Reagent(s) | Reference |
| Spiro-s-tetrazine | 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | Thiocarbohydrazide | colab.ws |
| Spiro-thiadiazoline | 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | Acetic anhydride | nih.govsemanticscholar.org |
| Spiro-triazolidin-thione | 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | Potassium superoxide (B77818) (catalyst) | europeanreview.org |
Exploration in Materials Science
While the primary applications of this compound have been in organic synthesis, its unique structural properties are beginning to attract attention in materials science. The rigidity and defined stereochemistry of the scaffold offer potential for creating highly ordered materials.
One of the most concrete examples lies in the development of recyclable catalysts. Chiral templates based on the 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton have been successfully immobilized on solid supports, such as Wang resin, and soluble polymers like methoxypolyethylene glycol (MPEG 2000). researchgate.net This creates a hybrid material that combines the high selectivity of the homogeneous molecular template with the practical advantages of a heterogeneous catalyst, namely easy separation from the reaction mixture and the potential for recycling. The polymer-bound template demonstrated impressive stability and maintained high enantioselectivity over several reaction cycles. researchgate.net
Furthermore, the bicyclic lactam structure of this compound suggests its potential as a monomer for ring-opening polymerization. The polymerization of other atom-bridged bicyclic lactams is known to produce novel polyamides with unique properties stemming from the cyclic nature of the monomer unit. mdpi.com Exploration in this area could lead to the development of new polymers with tailored thermal properties, rigidity, and stereochemical regularity, suitable for specialized applications in materials science.
Development of 3D-Shaped Conformationally Restricted Building Blocks
The primary application of the 3-azabicyclo[3.3.1]nonane skeleton in organic synthesis is its use as a conformationally restricted building block. thieme-connect.com The activity of pharmacologically active compounds can often be enhanced by presenting them in a specific, defined conformation that fits precisely into the binding pocket of a biological target. nih.gov The rigid nature of the 3-azabicyclo[3.3.1]nonane scaffold serves this purpose by locking attached functional groups into predictable spatial orientations, thereby reducing conformational flexibility.
Research has extensively studied the stereochemistry of this bicyclic system. Derivatives, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, consistently exhibit a twin-chair conformation, often with bulky substituents oriented equatorially to minimize steric strain. nih.govbenthamdirect.comresearchgate.net This predictable stereochemistry is a key advantage, allowing chemists to design and construct complex, three-dimensional molecules with a high degree of control. nih.gov
The synthesis of these scaffolds can be achieved through various methods, most notably the Mannich reaction, which allows for the one-pot construction of the bicyclic core from simpler starting materials. researchgate.netrsc.org The carbonyl and amine groups within the this compound structure provide convenient handles for further functionalization, enabling its incorporation into larger, more complex molecular architectures. For instance, the carbonyl group can be converted into oximes, hydrazones, or thiosemicarbazones, expanding the synthetic utility of the scaffold. researchgate.nettandfonline.com
The table below summarizes the conformational characteristics of several 3-azabicyclo[3.3.1]nonane derivatives, highlighting the prevalence of the rigid twin-chair conformation.
| Compound Derivative | Key Conformational Feature | Substituent Orientation |
| 2,4-Bis(2-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-chair conformation | Equatorial orientation of ethoxyphenyl groups nih.gov |
| 2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime | Twin-chair conformation | Equatorial orientation of ortho-tolyl groups nih.gov |
| Substituted 3-azabicyclo[3.3.1]nonan-9-one oxime esters | Twin-chair conformation | Equatorial orientation of bulky substituents benthamdirect.com |
Potential for Advanced Organic Materials
Beyond its role as a synthetic intermediate, the unique structural properties of this compound suggest its potential for use in advanced organic materials. Its rigidity and defined stereochemistry are desirable attributes for the construction of ordered molecular assemblies, such as polymers and supramolecular structures.
One notable application is the use of a chiral derivative, 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one, as a hydrogen-binding template in enantioselective radical cyclization reactions. thieme-connect.com In this context, the lactam acts as a supramolecular host, using hydrogen bonds to control the stereochemical outcome of a reaction occurring on a separate guest molecule. This ability to direct reactivity through non-covalent interactions is a cornerstone of supramolecular chemistry, a field integral to the development of sensors, molecular switches, and other functional materials.
The bicyclic framework can also serve as a rigid linker or monomer unit in the synthesis of polymers. Incorporating such a constrained structure into a polymer backbone could impart specific thermal or mechanical properties due to the restriction of bond rotations. While this area is less explored, the synthetic accessibility of the scaffold and the ability to functionalize it make it an attractive candidate for creating novel polymers with well-defined three-dimensional structures. The unique geometry and electronic properties of the scaffold make it a valuable component for creating new molecular entities.
Viii. Future Research Directions and Emerging Trends for 3 Azabicyclo 3.3.1 Nonan 2 One Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-azabicyclo[3.3.1]nonan-2-one is not widely documented, presenting a significant opportunity for methodological innovation. Future research will be directed toward establishing reliable, high-yielding, and environmentally benign pathways to this core structure.
Classical methods for lactam synthesis, such as the Beckmann and Schmidt rearrangements, offer logical starting points. masterorganicchemistry.com These reactions could be applied to the corresponding ketone, bicyclo[3.3.1]nonan-2-one. The Schmidt reaction, which converts a ketone to a lactam using hydrazoic acid, is particularly notable for its atom economy. acs.org However, a key challenge in the rearrangement of an unsymmetrical ketone like bicyclo[3.3.1]nonan-2-one is controlling the regioselectivity of nitrogen insertion, which could lead to the isomeric 2-azabicyclo[3.3.1]nonan-3-one. A primary research goal will be the development of catalysts and conditions that favor the formation of the desired 3-aza isomer. Studies on related bicyclic systems have shown that the choice of acid can influence product ratios, but often mixtures are obtained, necessitating difficult separations. nih.gov
Modern synthetic strategies are expected to move beyond these classical methods. Organocatalyzed domino reactions, which can construct complex molecular architectures from simple precursors in a single operation with high stereoselectivity, represent a promising future direction. nih.govnih.gov A hypothetical domino route could be designed to assemble the bicyclic lactam core from acyclic starting materials, offering a more convergent and efficient approach. Furthermore, an emphasis on green chemistry will drive the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the reduction of hazardous waste.
| Synthetic Method | Potential Precursor | Key Advantages | Anticipated Challenges |
|---|---|---|---|
| Schmidt Rearrangement | Bicyclo[3.3.1]nonan-2-one | Atom-economical, single step | Poor regioselectivity (mixture of lactam isomers), use of explosive hydrazoic acid acs.org |
| Beckmann Rearrangement | Bicyclo[3.3.1]nonan-2-one oxime | Well-established transformation | Requires pre-formation of oxime, potential for fragmentation in strained systems core.ac.ukuniv.kiev.ua |
| Catalytic C-H Amination/Cyclization | Functionalized Cyclooctene Derivatives | High step-economy, potential for asymmetry | Catalyst development, control of regio- and stereoselectivity |
| Domino/Cascade Reactions | Acyclic esters and amines | Rapid assembly of complexity, high efficiency nih.gov | Complex reaction design and optimization required |
Advanced Functionalization Strategies for Enhanced Selectivity
Once efficient access to the parent this compound is achieved, the next frontier will be its selective functionalization. The development of methods to precisely modify the scaffold at various positions is crucial for creating derivatives with tailored properties for applications in medicinal chemistry and materials science.
Future research will likely target:
N-Functionalization: The lactam nitrogen provides a convenient handle for introducing a wide array of substituents via alkylation or acylation. This would allow for the modulation of the compound's steric and electronic properties.
α-Functionalization: The methylene (B1212753) carbons adjacent to the carbonyl (C4) and the nitrogen (C2) are potential sites for functionalization. Modern methods, such as transition-metal-catalyzed C-H functionalization, could enable the direct and selective introduction of aryl, alkyl, or other groups, bypassing the need for pre-functionalized substrates. rsc.org This approach is a significant advancement over classical enolate chemistry, which can be challenging to control. nih.gov
Bridgehead and Backbone Functionalization: Modifying the carbocyclic backbone of the molecule presents a greater challenge but also offers the opportunity to create highly complex and unique three-dimensional structures. Strategies may involve remote functionalization directed by a coordinating group attached to the lactam nitrogen.
The goal of these strategies will be to achieve high levels of regio-, diastereo-, and enantioselectivity, which is essential for synthesizing structurally defined molecules.
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms is a major trend in modern organic chemistry that will undoubtedly impact future research on this compound. Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control.
Specifically, for the synthesis of the target lactam, flow chemistry could revolutionize the use of hazardous reagents. For instance, the Schmidt rearrangement involves hydrazoic acid (HN₃), a highly toxic and explosive substance. acs.org In a flow reactor, HN₃ can be generated in situ and consumed immediately in a small, controlled volume, drastically minimizing the risks associated with its handling in large-scale batch processes. acs.org This approach has been successfully demonstrated for the synthesis of other bicyclic lactams and would be a key enabling technology for the safe and scalable production of this compound. acs.org
Furthermore, automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize synthetic and functionalization reactions. This high-throughput experimentation can accelerate the discovery of novel derivatives and their properties, significantly shortening development timelines.
Deeper Theoretical Understanding of Reactivity and Conformational Landscape
The bicyclo[3.3.1]nonane framework is renowned for its complex conformational behavior, typically existing in a dynamic equilibrium between twin-chair, chair-boat, and twin-boat forms. iucr.org The preferred conformation is highly sensitive to the nature and position of substituents and heteroatoms. nih.govtandfonline.com For this compound, the introduction of a planarizing sp²-hybridized carbonyl carbon and a trigonal planar nitrogen within the lactam moiety is expected to introduce significant ring strain and profoundly influence its conformational preferences.
Future research will require a synergistic approach combining experimental techniques (NMR spectroscopy, X-ray crystallography) with high-level computational studies (Density Functional Theory, molecular mechanics). semanticscholar.org Theoretical calculations will be indispensable for:
Mapping the potential energy surface to identify stable conformers and the energy barriers between them.
Understanding the impact of the distorted (non-planar) amide bond, a feature common in bridged lactams, on the compound's reactivity and spectroscopic properties. rsc.org
Predicting the stereochemical outcome of functionalization reactions by modeling transition states.
A thorough understanding of the conformational landscape is critical, as the three-dimensional shape of the molecule will dictate its biological activity and material properties.
| Feature | Predicted Influence on this compound | Investigative Tools |
|---|---|---|
| Ring Conformation | Likely a distorted chair-chair or chair-boat due to the lactam constraint. | NMR (NOESY), X-ray Crystallography, DFT Calculations doi.orgbenthamdirect.com |
| Amide Bond Planarity | Expected to be non-planar (pyramidalized nitrogen), affecting basicity and reactivity. rsc.org | X-ray Crystallography, Computational Analysis |
| Transannular Interactions | Potential for interactions between bridgehead protons (C1, C5) and other atoms. | NMR Spectroscopy, NBO Analysis |
Exploration of New Applications in Synthetic Methodologies and Material Design
With robust synthetic and functionalization methods in hand, future research can pivot to exploring the applications of this compound and its derivatives. Two promising areas are synthetic methodology and material design.
As a synthetic intermediate, the rigid, conformationally constrained framework of this compound makes it an attractive scaffold for the synthesis of natural products and complex bioactive molecules. rsc.org Its defined three-dimensional structure can be used to control the spatial arrangement of functional groups, which is a key aspect in the design of enzyme inhibitors or receptor ligands.
In material science, bicyclic lactams are valuable as monomers for ring-opening polymerization (ROP) to produce advanced polyamides. mdpi.com The polymerization of this compound could yield novel polymers with highly structured, rigid backbones. Such materials would be expected to exhibit enhanced thermal stability and mechanical strength compared to conventional linear polyamides. The properties of these polymers could be further tuned by copolymerization or by using functionalized derivatives of the parent lactam, opening avenues for the creation of high-performance plastics, fibers, and composites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
